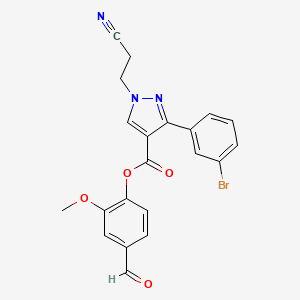

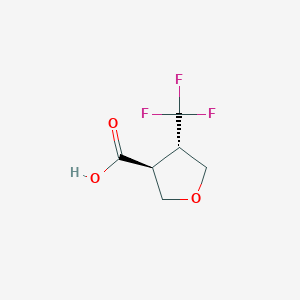

![molecular formula C10H11N3O2 B2656412 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 57411-73-1](/img/structure/B2656412.png)

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been the subject of numerous studies due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematized according to the method to assemble the pyrazolopyridine system . Various synthetic strategies and approaches have been reported from 2017 to 2021 .Molecular Structure Analysis

1H-Pyrazolo[3,4-b]pyridines can present two isomeric structures . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed .Chemical Reactions Analysis

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .科学的研究の応用

Synthesis and Functionalization

Experimental and Theoretical Studies on Functionalization Reactions : Functionalization reactions of related pyrazole compounds were investigated, demonstrating the versatility of pyrazole derivatives in synthetic chemistry. The reactions yielded carboxamide and imidazo[4,5-b]pyridine derivatives, highlighting the potential for creating diverse molecular structures from pyrazole bases (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : A study reported the efficient synthesis of novel pyrazolo[3,4-b]pyridine products through condensation reactions. This underscores the chemical flexibility of pyrazole derivatives in forming complex heterocycles, which could be essential for developing new pharmaceuticals or materials (Aseyeh Ghaedi et al., 2015).

Structural and Vibrational Studies

- Theoretical and Experimental Investigations on Structure : This research focused on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives, offering insights into the molecular dynamics and stability of these compounds. Such studies are crucial for understanding the physicochemical properties of potential pharmaceuticals or materials (Khaled Bahgat et al., 2009).

Library of Fused Pyridine Carboxylic Acids

- Combes-type Reaction for Fused Pyridines : A library of fused pyridine carboxylic acids was generated, highlighting a method for creating diverse heterocyclic compounds that could be useful in drug discovery and development. The study also emphasized the applicability of these compounds in combinatorial chemistry for synthesizing novel molecules (D. Volochnyuk et al., 2010).

Synthesis of Antimycobacterial Agents

- Isosteres of Pyridine- and Pyrazinecarboxylic Acids : Research into the synthesis of substituted isosteres for pyridine- and pyrazinecarboxylic acids provided avenues for antimycobacterial agents. This demonstrates the potential health applications of pyrazole derivatives in treating infectious diseases (M. Gezginci, Andmalcolm A. Martin, S. Franzblau, 1998).

特性

IUPAC Name |

1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-5-8(10(14)15)4-7-6(2)12-13(3)9(7)11-5/h4H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWIHKVNALDKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=NN(C2=N1)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2656331.png)

![1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2656332.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)

![N-benzyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2656338.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2656344.png)

![7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2656345.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)